![molecular formula C15H28N2O2 B7903217 tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B7903217.png)
tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate: . It features a tert-butyl group, an aminomethyl group, and a spirocyclic structure, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-azaspiro[4.5]decane-2-carboxylic acid as the core structure.
Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Aminomethylation: The protected compound undergoes aminomethylation, where an aminomethyl group is introduced at the 8-position.
Deprotection: Finally, the Boc group is removed to yield the final product.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: Various catalysts and solvents are used to optimize yield and selectivity, with common choices including palladium catalysts and organic solvents like dichloromethane.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like alkyl lithium (RLi) or Grignard reagents (RMgX).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: Its applications extend to the development of advanced materials and catalysts.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition or activation of enzymatic activity .
Comparación Con Compuestos Similares
Tert-Butyl 3-(aminomethyl)benzylcarbamate: Another compound with a tert-butyl group and an aminomethyl group, but with a benzyl carbamate structure.
Tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate: Similar spirocyclic structure but with a different ring size and substitution pattern.
Uniqueness: Tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate stands out due to its specific spirocyclic structure, which provides unique chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOAVXOTAAWYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

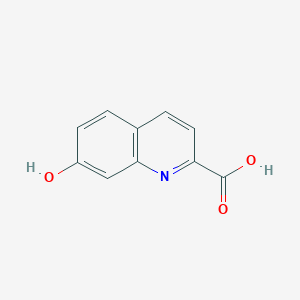
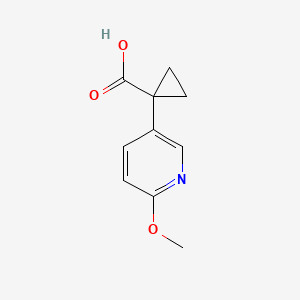
![3-Azaspiro[5.5]undecane-10-carboxylic acid](/img/structure/B7903167.png)
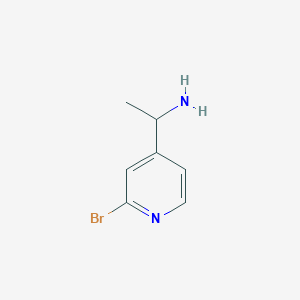
![5-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B7903171.png)
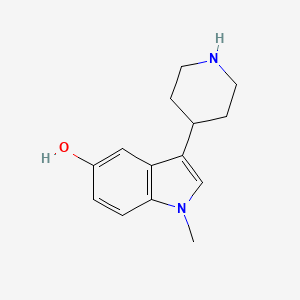
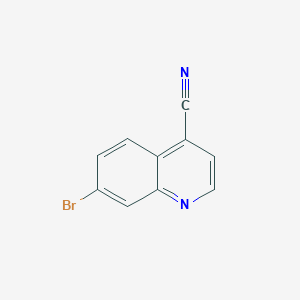
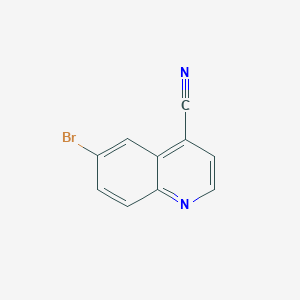
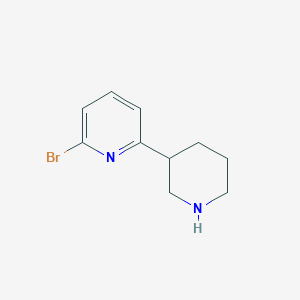
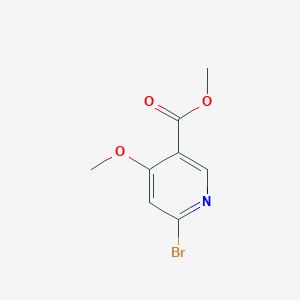
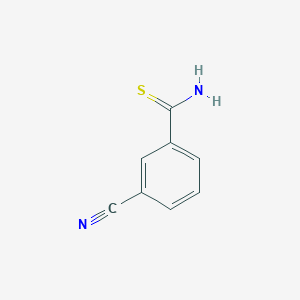
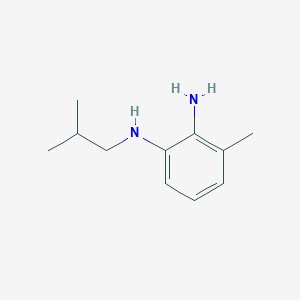
amine](/img/structure/B7903256.png)
